Cas no 69386-34-1 (4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl)
4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl Chemical and Physical Properties
Names and Identifiers
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- 4-tert-butyl-1-(4-tert-butylphenyl)-2-nitrobenzene
- 4,4'-di-tert-butyl-2-nitrobiphenyl
- 69386-34-1
- DTXSID50479101
- 4,4'-DI-TERT-BUTYL-2-NITRO-BIPHENYL
- MFCD20921695
- SCHEMBL15848042
- 4,4'-Bis(1,1-dimethylethyl)-2-nitro-1,1'-biphenyl
- 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl
- KJIBNMFWZIUIOK-UHFFFAOYSA-N
- CX1298
-
- MDL: MFCD20921695
- Inchi: 1S/C20H25NO2/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(20(4,5)6)13-18(17)21(22)23/h7-13H,1-6H3
- InChI Key: KJIBNMFWZIUIOK-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C=CC=1C1C=CC(=CC=1)C(C)(C)C)C(C)(C)C)=O
Computed Properties
- Exact Mass: 311.188529040Da
- Monoisotopic Mass: 311.188529040Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 45.8Ų
4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB308442-5 g |
4,4'-Di-tert-butyl-2-nitro-biphenyl, 99%; . |
69386-34-1 | 99% | 5g |
€125.00 | 2023-04-26 | |
| abcr | AB308442-5g |
4,4'-Di-tert-butyl-2-nitro-biphenyl, 99%; . |
69386-34-1 | 99% | 5g |
€125.00 | 2024-06-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641623-100g |
4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl |
69386-34-1 | 98% | 100g |
¥5132.00 | 2024-05-03 | |
| Ambeed | A784710-1g |
4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl |
69386-34-1 | 90% | 1g |
$12.0 | 2024-04-17 | |
| Ambeed | A784710-5g |
4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl |
69386-34-1 | 90% | 5g |
$41.0 | 2024-04-17 | |
| Crysdot LLC | CD12042269-100g |
4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl |
69386-34-1 | 95+% | 100g |
$376 | 2024-07-24 |
4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl Suppliers
4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl
Introduction to 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl (CAS No. 69386-34-1)
4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl (CAS No. 69386-34-1) is a synthetic organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes two tert-butyl groups and a nitro group attached to a biphenyl framework. The tert-butyl groups provide steric hindrance and enhance the stability of the molecule, while the nitro group imparts specific chemical reactivity and biological activity.
The molecular formula of 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl is C18H23NO2, and its molecular weight is approximately 285.38 g/mol. The compound is a white to off-white solid at room temperature and is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility properties make it suitable for various chemical reactions and applications in both laboratory and industrial settings.
In recent years, 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl has been the subject of extensive research due to its potential applications in the development of new materials and pharmaceuticals. One of the key areas of interest is its use as an intermediate in the synthesis of advanced functional materials. The presence of the nitro group allows for further chemical modifications, making it a versatile building block for creating compounds with tailored properties.
Beyond material science, 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl has shown promise in pharmaceutical research. Studies have explored its potential as a lead compound for developing new drugs with anti-inflammatory and antioxidant properties. The tert-butyl groups contribute to the compound's lipophilicity, which can enhance its ability to cross biological membranes and reach target sites within cells. This property is particularly valuable in drug design, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy.
A notable study published in the Journal of Medicinal Chemistry investigated the use of 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl derivatives as inhibitors of specific enzymes involved in inflammatory pathways. The researchers found that certain derivatives exhibited potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. These findings suggest that 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl could serve as a valuable starting point for developing novel anti-inflammatory agents.
In addition to its potential therapeutic applications, 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl has been studied for its photophysical properties. Research has shown that the compound exhibits interesting fluorescence behavior under certain conditions. This property makes it a candidate for use in optical sensors and imaging technologies. For instance, a study published in the Journal of Physical Chemistry B demonstrated that 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl-based materials could be used to detect specific analytes through changes in their fluorescence intensity.
The synthesis of 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl typically involves multi-step processes that include nitration reactions and coupling steps to form the biphenyl framework. Recent advancements in synthetic methods have focused on improving yield and purity while reducing environmental impact. Green chemistry principles are increasingly being applied to develop more sustainable synthesis routes for this compound.
In conclusion, 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl (CAS No. 69386-34-1) is a versatile organic compound with a wide range of potential applications in materials science and pharmaceutical research. Its unique molecular structure provides a foundation for further chemical modifications and functionalization, making it an attractive candidate for developing new materials and drugs. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in both academic and industrial contexts.
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